2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid
Overview
Description
2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid is an organic compound with the molecular formula C13H17NO4S It is characterized by the presence of a methoxybenzoyl group, an amino group, and a methylthio group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid typically involves the following steps:
Formation of the Methoxybenzoyl Intermediate: The starting material, 2-methoxybenzoic acid, is reacted with thionyl chloride to form 2-methoxybenzoyl chloride.
Amidation Reaction: The 2-methoxybenzoyl chloride is then reacted with an appropriate amine, such as 4-aminobutanoic acid, under basic conditions to form the amide intermediate.
Thioether Formation: The amide intermediate is further reacted with methylthiol in the presence of a suitable catalyst to introduce the methylthio group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form a sulfoxide or sulfone.
Reduction: The carbonyl group in the methoxybenzoyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzoyl group can participate in hydrogen bonding and hydrophobic interactions, while the amino and methylthio groups can engage in covalent modifications or redox reactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)butanoic acid shares similarities with compounds such as 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)pentanoic acid and 2-[(2-Methoxybenzoyl)amino]-4-(methylthio)hexanoic acid.
Uniqueness
- The unique combination of the methoxybenzoyl, amino, and methylthio groups in this compound provides distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[(2-methoxybenzoyl)amino]-4-methylsulfanylbutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-18-11-6-4-3-5-9(11)12(15)14-10(13(16)17)7-8-19-2/h3-6,10H,7-8H2,1-2H3,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVHARWVSABRLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(CCSC)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80397420 | |
Record name | N-(2-Methoxybenzoyl)methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65054-83-3 | |
Record name | N-(2-Methoxybenzoyl)methionine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80397420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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